molecular formula C5H3Cl2NO B078894 3,5-Dichloropyridine 1-oxide CAS No. 15177-57-8

3,5-Dichloropyridine 1-oxide

Cat. No. B078894
CAS RN: 15177-57-8
M. Wt: 163.99 g/mol
InChI Key: RODXBOIDZPQDBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine N-oxides, including 3,5-Dichloropyridine 1-oxide, involves multiple steps that may include acetylation, N-oxidation, nitration, and hydrolysis. A noted pathway involves the starting material of 2,6-diaminopyridine leading to 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) through these steps, achieving yields up to 81% (Liu Zu-liang, 2009). Another method involves the Michaelis-Becker reaction using 2,6-dichloropyridine N-oxide as a starting point for producing bis(diethoxyphosphino)pyridine P,P-dioxide, showcasing the versatile routes for synthesizing N-oxide derivatives (A. A. Russell et al., 1995).

Molecular Structure Analysis

Pyridine N-oxides, such as 3,5-Dichloropyridine 1-oxide, exhibit unique molecular structures that can be analyzed through X-ray crystallography and NMR studies. The molecular structure analysis of these compounds reveals detailed insights into their geometry, bond lengths, and angles, providing a foundation for understanding their reactivity and interactions. For instance, the structural elucidation of related compounds highlights the importance of non-covalent interactions in the solid state, such as hydrogen bonds, and the role of substituted rings in influencing molecular structure (M. A. Bondarenko et al., 2021).

Chemical Reactions and Properties

3,5-Dichloropyridine 1-oxide participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecules. Notably, it serves as a novel oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls, demonstrating its versatility and effectiveness in facilitating transformations without the need for acid additives (A. Dubovtsev et al., 2019). This exemplifies the compound's role in novel synthetic routes and its contribution to expanding the repertoire of chemical reactions.

Scientific Research Applications

  • Gold-Catalyzed Oxidation of Alkynes : This compound is used in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. It allows for the conductance of this reaction in the absence of any acid additives and under mild conditions. This is particularly beneficial for substrates sensitive to acids (Dubovtsev et al., 2019).

  • Chemoselectivity in Gold-Catalyzed Oxidative Cyclizations : 3,5-Dichloropyridine N-oxide has been observed to alter chemoselectivity in gold-catalyzed oxidative cyclization of dien-ynes, resulting in different product yields. This highlights its role in influencing the outcome of chemical reactions (Hung, Liao, & Liu, 2013).

  • Asymmetric Epoxidation of Alkenes : In a study involving dichlororuthenium(IV) complexes, 3,5-Dichloropyridine N-oxide was used as a terminal oxidant for the enantioselective epoxidation of alkenes. This research demonstrated its effectiveness in enhancing reaction efficiency and enantioselectivity (Zhang, Wang, Wong, & Che, 2001).

  • Emission Control in Coordination Polymers : The compound has been used in the synthesis of coordination polymers, where it can influence the luminescence behavior of the materials. This application is significant in the development of materials with specific optical properties (Conesa-Egea et al., 2020).

  • Reversible Regioselectivity in Oxidative Annulation : Utilization of 3,5-Dichloropyridine N-oxide in gold(I)-catalyzed oxidative annulation can reverse regioselectivity, demonstrating its impact on the directionality of chemical reactions (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).

Safety And Hazards

3,5-Dichloropyridine 1-oxide should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of 3,5-Dichloropyridine 1-oxide research could involve its use in the synthesis of substituted pyridines with diverse functional groups . It could also be used in the development of new methodologies for the introduction of various bio-relevant functional groups to pyridine .

properties

IUPAC Name

3,5-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXBOIDZPQDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298508
Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridine 1-oxide

CAS RN

15177-57-8
Record name 15177-57-8
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Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridin-1-ium-1-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PD Bartlett, AL Baumstark, ME Landis… - Journal of the …, 1974 - ACS Publications
The alternative mode of ring opening of spirodienone (B) to give 3 is unlikely and, indeed, has been shown not to occur in the corresponding adduct formed from benzoylcyanocarbene …
Number of citations: 37 pubs.acs.org
RA Abramovitch, I Shinkai - Accounts of Chemical Research, 1976 - ACS Publications
Six-membered heteroaromatic nitrogen com-pounds, of which pyridine is the parent, constitute an extremely important branch of chemistry. Its mem-bers include vitamins, coenzymes, …
Number of citations: 38 pubs.acs.org
RA Abramovitch, I Shinkai - Journal of the American Chemical …, 1975 - ACS Publications
ch3cn that twisting of the phenyl groups is required in (Ph^CH- information concerning the nature of substituent effects and Sir Page 1 3227 Table I. Comparison of Intrinsic Gas-Phase …
Number of citations: 13 pubs.acs.org
RA Nissan, SW Wilson, RD Gilardi… - 1994 - apps.dtic.mil
High nitrogen materials are sought as potential dense powerful but insensitive explosive and propellant ingredients. Progress towards the synthesis of 3, 5-diamino-2, 4, 6-…
Number of citations: 2 apps.dtic.mil
E Armani, G Amari, A Rizzi, RD Fanti… - Journal of Medicinal …, 2014 - ACS Publications
The first steps in the selection process of a new anti-inflammatory drug for the inhaled treatment of asthma and chronic obstructive pulmonary disease are herein described. A series of …
Number of citations: 43 pubs.acs.org
DT Hurst - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the compounds containing two fused five- and six- membered heterocyclic rings each with one hetero atom. The chapter presents several …
Number of citations: 0 www.sciencedirect.com
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
M Barrett - 2016 - etheses.bham.ac.uk
Within this thesis sulfur oxides have been reacted under gold catalysis with alkynes allowing access to interesting and novel structures. The gold catalysed oxyarylation of alkynes with …
Number of citations: 4 etheses.bham.ac.uk
L Zhang, G Fang, RK Kumar, X Bi - Synthesis, 2015 - thieme-connect.com
Propargylic alcohols, which possess inherent alkynyl and hydroxyl functional groups, are one of the most valuable bifunctional building blocks in the field of organic synthesis. The …
Number of citations: 70 www.thieme-connect.com
L Carzaniga, G Amari, A Rizzi, C Capaldi… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 4 (PDE4) is a key cAMP-metabolizing enzyme involved in the pathogenesis of inflammatory disease, and its pharmacological inhibition has been shown to exert …
Number of citations: 15 pubs.acs.org

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